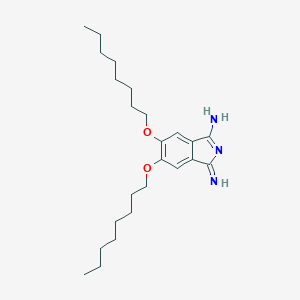

1,3-Diimino-5,6-bis(octyloxy)isoindoline

Description

Significance of Diiminoisoindoline Derivatives as Precursors in Macrocyclic Chemistry

Diiminoisoindoline derivatives are a critical class of precursors in the realm of macrocyclic chemistry, which focuses on large, ring-shaped molecules. nih.gov These derivatives are instrumental in the template synthesis of phthalocyanines, a family of intensely colored, planar macrocyclic compounds with an 18-π-electron system that imparts exceptional stability. jchemrev.com The synthesis of phthalocyanines often involves the self-condensation of substituted 1,3-diiminoisoindolines. cdnsciencepub.com This method is a cornerstone for producing symmetrical tetra- and octa-substituted phthalocyanines. cdnsciencepub.com

The general synthetic route to metal-free phthalocyanines (H2Pc) can proceed through the cyclotetramerization of 1,3-diiminoisoindoline (B1677754). jchemrev.com This precursor is typically generated from the reaction of phthalonitrile (B49051) with ammonia (B1221849). jchemrev.comcore.ac.uk The subsequent condensation of the diiminoisoindoline derivative, often in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), leads to the formation of the macrocycle. jchemrev.comrsc.org

The versatility of diiminoisoindoline derivatives also extends to the synthesis of unsymmetrical phthalocyanines. By employing a mixed condensation of two different 1,3-diiminoisoindolines, chemists can strategically introduce various substituents onto the phthalocyanine (B1677752) core, leading to molecules with tailored electronic and physical properties. cdnsciencepub.com This approach, however, can lead to a mixture of products, necessitating sophisticated purification techniques. cdnsciencepub.com

The Unique Contribution of 1,3-Diimino-5,6-bis(octyloxy)isoindoline as a Versatile Heterocyclic Building Block

1,3-Diimino-5,6-bis(octyloxy)isoindoline stands out as a particularly valuable heterocyclic building block due to the presence of two octyloxy chains on the isoindoline (B1297411) core. chemicalbook.comsigmaaldrich.com These long alkyl chains are crucial for enhancing the solubility of the resulting phthalocyanines in common organic solvents. jchemrev.com Unsubstituted phthalocyanines are notoriously insoluble, which severely limits their processability and characterization. jchemrev.com The incorporation of the octyloxy groups overcomes this significant hurdle, opening the door to a wider range of applications.

This specific derivative is a key reactant in several important synthetic transformations: chemicalbook.comsigmaaldrich.com

Template condensation reactions for the formation of metallophthalocyanines.

Synthesis of nonmetalated triazolephthalocyanine derivatives .

Preparation of Group VIA metal octaalkoxymetallophthalocyanines .

Creation of unsymmetrical substituted "push-pull" phthalocyanines , where the octyloxy groups act as electron-donating "push" substituents.

The strategic placement of the octyloxy groups at the 5 and 6 positions of the isoindoline ring also influences the electronic properties of the final phthalocyanine, making it a valuable component in the design of functional materials for electronics and photonics.

Historical Context of Isoindoline-Based Macrocycle and Phthalocyanine Synthesis

The history of phthalocyanine synthesis is rich, with the first synthesis dating back to 1907. core.ac.uk However, it was the discovery of isoindoline-based precursors that significantly advanced the field. Initially, phthalocyanines were prepared from ortho-disubstituted benzene (B151609) derivatives like phthalic anhydride (B1165640) and phthalimide (B116566) at very high temperatures. cdnsciencepub.comcore.ac.uk

The introduction of 1,3-diiminoisoindoline as a precursor offered a milder and more efficient route to these macrocycles. jchemrev.comgoogle.com Patented processes from the mid-20th century describe the use of 1,3-diiminoisoindoline to produce copper phthalocyanine precursors at significantly lower temperatures (55-95 °C) than previously possible. google.com This represented a major breakthrough in making phthalocyanine synthesis more accessible and controllable.

Over the years, synthetic strategies have become increasingly sophisticated. The development of methods for creating unsymmetrically substituted phthalocyanines, often relying on the statistical condensation of different diiminoisoindoline precursors or more controlled stepwise approaches, has been a major focus. cdnsciencepub.comnih.gov The use of diiminoisoindoline derivatives in combination with other precursors, such as dithiophthalimides, has been explored to achieve selective synthesis, although challenges in controlling the reaction selectivity remain. cdnsciencepub.com The ongoing research in this area continues to refine these methods, enabling the creation of ever more complex and functional macrocyclic architectures. researchgate.netresearchgate.net

Chemical Properties and Research Data

The compound 1,3-Diimino-5,6-bis(octyloxy)isoindoline is a solid at room temperature with a melting point range of 122-125 °C. sigmaaldrich.com Its chemical properties make it a valuable reactant in various synthetic procedures.

Table 1: Physicochemical Properties of 1,3-Diimino-5,6-bis(octyloxy)isoindoline

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₄H₃₉N₃O₂ | sigmaaldrich.comnih.gov |

| Molecular Weight | 401.59 g/mol | sigmaaldrich.comnih.gov |

| Melting Point | 122-125 °C | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

Table 2: Applications in Synthesis

| Application | Description | Source |

|---|---|---|

| Template Condensation | Reactant in template condensation reactions to form metallophthalocyanines. | chemicalbook.comsigmaaldrich.com |

| Triazolephthalocyanine Synthesis | Used in the synthesis of nonmetalated triazolephthalocyanine derivatives. | chemicalbook.comsigmaaldrich.com |

| Octaalkoxymetallophthalocyanine Synthesis | Reactant for the synthesis of Group VIA metal octaalkoxymetallophthalocyanines. | chemicalbook.comsigmaaldrich.com |

| Push-Pull Phthalocyanine Preparation | Employed in the preparation of unsymmetrically substituted push-pull phthalocyanines. | chemicalbook.comsigmaaldrich.com |

Properties

IUPAC Name |

3-imino-5,6-dioctoxyisoindol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39N3O2/c1-3-5-7-9-11-13-15-28-21-17-19-20(24(26)27-23(19)25)18-22(21)29-16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3,(H3,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSEHMIIRKOOGMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=C(C=C2C(=C1)C(=NC2=N)N)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40412860 | |

| Record name | 1,3-Diimino-5,6-bis(octyloxy)isoindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40412860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118156-18-6 | |

| Record name | 1,3-Diimino-5,6-bis(octyloxy)isoindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40412860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Diimino-5,6-bis(octyloxy)isoindoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies Involving 1,3 Diimino 5,6 Bis Octyloxy Isoindoline

Preparation of 1,3-Diimino-5,6-bis(octyloxy)isoindoline

The synthesis of 1,3-diimino-5,6-bis(octyloxy)isoindoline is a multi-step process that begins with the appropriately substituted phthalonitrile (B49051). The introduction of the diimino functionality is a critical step that activates the molecule for macrocyclization.

General Synthesis Routes to Diiminoisoindolines from Phthalonitriles

The conversion of phthalonitriles to 1,3-diiminoisoindolines is a well-established reaction in organic chemistry. The most common method involves the reaction of a phthalonitrile derivative with ammonia (B1221849) in an alcoholic solvent. google.comscribd.com This reaction is typically catalyzed by a base, such as sodium methoxide (B1231860) or sodium hydroxide. google.com The general mechanism involves the nucleophilic attack of ammonia on the nitrile carbons, leading to the formation of the diiminoisoindoline structure. The reaction conditions, such as temperature and reaction time, can be optimized to maximize the yield of the desired product. google.comscribd.com

Specific Synthesis Protocols for 5,6-bis(octyloxy) Substitution

The synthesis of the specific precursor, 4,5-bis(octyloxy)phthalonitrile, is the initial and crucial step. A common starting material for this is 4,5-dichlorophthalonitrile, which can undergo a nucleophilic aromatic substitution reaction with 1-octanol (B28484) in the presence of a base like potassium carbonate.

A representative, though not identical, procedure for a similar dialkoxy-substituted phthalonitrile involves the reaction of 4,5-dimethoxybenzene with bromine to yield 1,2-dibromo-4,5-dimethoxybenzene. rsc.org This is then subjected to a cyanation reaction using zinc cyanide in the presence of a palladium catalyst to afford 4,5-dimethoxyphthalonitrile. rsc.org A similar pathway can be envisioned for the octyloxy analogue, starting from catechol which is first alkylated with an octyl halide to form 1,2-bis(octyloxy)benzene.

Once the 4,5-bis(octyloxy)phthalonitrile is obtained, it is converted to 1,3-diimino-5,6-bis(octyloxy)isoindoline. Based on a procedure for the analogous 5,6-dimethoxy derivative, the reaction involves treating the phthalonitrile with sodium methoxide in dry methanol, followed by the introduction of ammonia gas. rsc.org The reaction mixture is typically heated to facilitate the conversion, and upon completion, the product is isolated by filtration. rsc.org

Table 1: Representative Synthesis Protocol for a Dialkoxy-1,3-diiminoisoindoline

| Step | Reagents and Conditions | Purpose |

|---|---|---|

| 1 | 4,5-dialkoxyphthalonitrile, dry Methanol, Sodium Methoxide | Formation of the reactive intermediate |

| 2 | Ammonia gas, Heat (e.g., 68 °C) | Introduction of the diimino functionality |

This table is based on the synthesis of 5,6-dimethoxy-1,3-diiminoisoindoline and serves as a model for the synthesis of the octyloxy analogue. rsc.org

Optimization of Reaction Conditions and Yields

The efficiency of the diiminoisoindoline synthesis is sensitive to several factors. The choice of solvent, temperature, and catalyst concentration can significantly impact the reaction rate and the final yield. For instance, using a higher boiling point alcohol can allow for higher reaction temperatures, potentially shortening the reaction time. The concentration of the base catalyst must be carefully controlled, as excessive base can lead to side reactions and the formation of byproducts. The purity of the starting phthalonitrile is also critical for achieving a high yield of the desired diiminoisoindoline. google.com

Cyclotetramerization Reactions for Macrocycle Formation

1,3-Diimino-5,6-bis(octyloxy)isoindoline is a versatile building block for the synthesis of octasubstituted phthalocyanines. The cyclotetramerization reaction involves the condensation of four molecules of the diiminoisoindoline to form the characteristic 18-π electron macrocycle of the phthalocyanine (B1677752). This can be achieved through two primary methods: template condensation and alkali-induced reactions.

Template Condensation Reactions with Metal Ions (e.g., FeSO₄, NiCl₂)

The most common and efficient method for synthesizing metallophthalocyanines is the template condensation reaction. In this approach, a metal salt, such as ferrous sulfate (B86663) (FeSO₄) or nickel(II) chloride (NiCl₂), is added to the reaction mixture containing the diiminoisoindoline. The metal ion acts as a template, coordinating with the nitrogen atoms of the diiminoisoindoline molecules and organizing them in a cyclic arrangement that facilitates the final ring closure to form the phthalocyanine macrocycle. The reaction is typically carried out in a high-boiling solvent like 2-(dimethylamino)ethanol or quinoline (B57606). The choice of the metal salt determines the central metal atom in the resulting phthalocyanine.

Table 2: Examples of Metal Salts Used in Template Condensation

| Metal Salt | Resulting Metallophthalocyanine |

|---|---|

| Ferrous Sulfate (FeSO₄) | Iron(II) Phthalocyanine |

| Nickel(II) Chloride (NiCl₂) | Nickel(II) Phthalocyanine |

| Zinc Chloride (ZnCl₂) | Zinc(II) Phthalocyanine |

Alkali-Induced Cyclotetramerization Approaches

Metal-free phthalocyanines can be synthesized from diiminoisoindolines using strong bases in the absence of a metal template. This method, often referred to as alkali-induced cyclotetramerization, typically employs a strong organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a high-boiling alcohol such as 1-pentanol (B3423595) or 1-octanol. The base promotes the condensation of the four diiminoisoindoline units to form the metal-free phthalocyanine macrocycle. The resulting 2,3,9,10,16,17,23,24-octakis(octyloxy)phthalocyanine is a highly soluble material due to the presence of the eight long alkyl chains. core.ac.uk

The long octyloxy chains in 1,3-diimino-5,6-bis(octyloxy)isoindoline play a crucial role in the properties of the resulting phthalocyanines, enhancing their solubility and influencing their aggregation behavior, which are key factors for their application in various advanced materials. core.ac.uk

Reductive Cyclotetramerization at Elevated Temperatures

The formation of a phthalocyanine macrocycle from four isoindoline (B1297411) units is a condensation reaction that requires a two-electron reduction. The cyclotetramerization of 1,3-diiminoisoindoline (B1677754) derivatives, such as 1,3-Diimino-5,6-bis(octyloxy)isoindoline, is a common and effective method for synthesizing phthalocyanines. This process is typically carried out at elevated temperatures in high-boiling solvents.

The reaction involves the self-condensation of four molecules of the diiminoisoindoline precursor. The "reductive" nature of the cyclotetramerization refers to the formal reduction of the central phthalocyanine ring system as it forms from the precursor units. The reaction can be promoted by the presence of a metal salt, which acts as a template for the four isoindoline units to assemble around, yielding a metallophthalocyanine directly. Alternatively, in the absence of a metal template, a metal-free phthalocyanine can be formed, often with the aid of a reducing agent or through electrochemical means to facilitate the necessary two-electron reduction.

High temperatures, often in solvents like quinoline or 2-(dimethylamino)ethanol, are crucial for overcoming the activation energy of the cyclization and for driving the reaction to completion. The choice of solvent can also play a role in the reaction mechanism and yield. For instance, protic solvents can act as a source of the two protons required for the formation of the final phthalocyanine structure.

Table 1: General Conditions for Reductive Cyclotetramerization

| Parameter | Condition | Purpose |

| Precursor | 1,3-Diimino-5,6-bis(octyloxy)isoindoline | Provides the isoindoline units with solubilizing groups. |

| Temperature | High (e.g., 140-220 °C) | Overcomes activation energy and drives the reaction. |

| Solvent | High-boiling (e.g., quinoline, 2-(dimethylamino)ethanol) | Provides a suitable reaction medium at elevated temperatures. |

| Template | Metal salt (optional) | Directs the formation of a metallophthalocyanine. |

| Reducing Agent | Not always required | Can facilitate the two-electron reduction for metal-free synthesis. |

Strategies for Asymmetric Macrocycle Synthesis Utilizing 1,3-Diimino-5,6-bis(octyloxy)isoindoline

The synthesis of asymmetrically substituted phthalocyanines, where the four isoindole units are not identical, presents a significant synthetic challenge. 1,3-Diimino-5,6-bis(octyloxy)isoindoline is a valuable component in several strategies aimed at achieving this goal, leading to macrocycles with tailored electronic and physical properties.

Subphthalocyanine (B1262678) Opening Method (e.g., BIIIsubPc and Diiminoisoindoline Reaction)

A highly effective and controlled method for the synthesis of A3B-type asymmetrically substituted phthalocyanines is the ring-expansion of a subphthalocyanine (SubPc). Subphthalocyanines are smaller, dome-shaped macrocycles composed of three isoindoline units coordinated to a central boron atom, which often has an axial ligand. These molecules are geometrically strained and can react with a fourth isoindoline unit to expand into the more stable, planar phthalocyanine macrocycle.

In this approach, a boron(III) subphthalocyanine (BIIIsubPc) is reacted with a 1,3-diiminoisoindoline derivative, such as 1,3-Diimino-5,6-bis(octyloxy)isoindoline. emich.edu The reaction results in the incorporation of the diiminoisoindoline as the fourth unit, leading to the formation of an A3B phthalocyanine where three of the isoindole units originate from the SubPc and one from the diiminoisoindoline. emich.edu This method offers a high degree of control over the final structure, as it avoids the statistical mixtures produced in other methods.

The reaction is typically carried out in a mixed solvent system, often containing a high-boiling aromatic solvent and a coordinating solvent like DMSO, which is believed to facilitate the ring-opening and insertion process. emich.edu The central boron atom and its axial ligand are expelled during the ring expansion.

Table 2: Key Features of the Subphthalocyanine Opening Method

| Feature | Description |

| Reactants | Boron(III) subphthalocyanine (A3 precursor) and 1,3-Diimino-5,6-bis(octyloxy)isoindoline (B precursor). |

| Product | A3B-type asymmetrically substituted phthalocyanine. |

| Selectivity | High, as the reaction is a controlled ring expansion rather than a statistical condensation. |

| Byproducts | Minimal compared to statistical methods. |

Statistical Condensation Methods: Challenges and Purification Strategies

The statistical condensation, or mixed-tetramerization, is the most traditional approach for synthesizing asymmetrically substituted phthalocyanines. emich.edu In this method, two different phthalonitrile or 1,3-diiminoisoindoline precursors are co-condensed. When 1,3-Diimino-5,6-bis(octyloxy)isoindoline (precursor B) is reacted with another diiminoisoindoline (precursor A) in a 1:3 molar ratio, the goal is to favor the formation of the A3B-type phthalocyanine.

However, this method inherently leads to a statistical mixture of products, including the two corresponding symmetrical phthalocyanines (A4 and B4) and all possible asymmetrically substituted isomers (A3B, A2B2, and AB3). The distribution of these products often follows statistical probabilities, making the isolation of the desired A3B compound a significant challenge.

The primary challenge lies in the purification of the target A3B phthalocyanine from this complex mixture. The structural similarity of the different phthalocyanine products makes their separation difficult. Extensive and often repeated column chromatography is typically required to isolate the desired compound in a pure form. The long octyloxy chains on the 1,3-Diimino-5,6-bis(octyloxy)isoindoline precursor are advantageous in this context, as they improve the solubility of the product mixture, making chromatographic separation more feasible.

Table 3: Products of Statistical Condensation of Precursors A and B

| Product Type | Description |

| A4 | Symmetrical phthalocyanine from four units of precursor A. |

| B4 | Symmetrical phthalocyanine from four units of precursor B. |

| A3B | Asymmetrical phthalocyanine with three units of A and one of B. |

| A2B2 | Asymmetrical phthalocyanine with two units of A and two of B. |

| AB3 | Asymmetrical phthalocyanine with one unit of A and three of B. |

Controlled Mixed Condensations for Low Symmetry Architectures

To overcome the challenges of statistical condensation, efforts have been made to develop more controlled mixed condensation strategies. These methods aim to influence the reaction pathway to favor the formation of a specific low-symmetry architecture.

One approach involves using precursors with significantly different reactivities. If one diiminoisoindoline precursor is much more reactive towards self-condensation than the other, or if the cross-condensation is kinetically favored, the product distribution can be skewed away from a purely statistical outcome.

Another strategy for achieving controlled mixed condensation is to build the macrocycle in a stepwise fashion. For example, a pre-formed intermediate containing two different isoindoline units can be synthesized and then reacted further to complete the macrocycle. This provides a higher degree of control over the final arrangement of the subunits.

The subphthalocyanine ring expansion method described in section 2.3.1 is a prime example of a controlled synthesis that leads to a low-symmetry A3B architecture. By starting with a pre-formed A3 unit (the subphthalocyanine), the final condensation step is directed to produce only the desired A3B product. These controlled methodologies are crucial for accessing complex phthalocyanine structures with precisely defined properties for advanced applications.

Reactivity and Reaction Mechanisms of 1,3 Diimino 5,6 Bis Octyloxy Isoindoline in Macrocycle Formation

Role in Phthalocyanine (B1677752) Ring-Forming Reactions (e.g., as a cyclotetramerization unit)

1,3-Diimino-5,6-bis(octyloxy)isoindoline serves as a crucial precursor for the synthesis of substituted phthalocyanines, a class of large, aromatic macrocycles. Its primary role is to act as a fundamental building block in a cyclotetramerization reaction. nih.gov In this process, four molecules of the substituted diiminoisoindoline condense to form the highly stable, 18-π-electron phthalocyanine macrocycle. The diiminoisoindoline itself is typically synthesized from the corresponding 4,5-bis(octyloxy)phthalonitrile.

This synthetic approach, which involves the cyclotetramerization of an appropriately substituted precursor, allows for greater control over the number and placement of substituents on the final macrocycle compared to methods involving substitution on a pre-formed phthalocyanine ring. nih.gov The reaction can be directed towards the formation of metal-free or metallophthalocyanines, depending on the reaction conditions. The general structure of these reactions involves the formation of aza-linked macrocyclic compounds with a skeletal framework resembling that of phthalocyanine. surrey.ac.uk

Mechanistic Insights into Template Condensation Processes

The formation of metallophthalocyanines from 1,3-diiminoisoindoline (B1677754) derivatives is frequently achieved through a metal-template directed condensation. nih.gov In this mechanism, a metal salt, such as zinc chloride, magnesium acetate (B1210297), or lithium chloride, is introduced into the reaction mixture. nih.govclockss.org The metal ion acts as a template or scaffold, coordinating the nitrogen atoms of the four diiminoisoindoline units and organizing them in a precise arrangement that facilitates the final ring-closing cyclization.

The reaction is typically conducted in a high-boiling solvent, such as 2-(dimethylamino)ethanol. clockss.org In some cases, the addition of a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is necessary to initiate or drive the cyclization, particularly when less reactive metal salts like magnesium acetate are used. nih.gov The base is thought to deprotonate the imino groups, increasing their nucleophilicity and promoting the condensation cascade that ultimately leads to the formation of the macrocyclic ring around the central metal template.

Influence of Octyloxy Substituents on Reactivity, Solubility, and Regioselectivity in Reaction Media

The two octyloxy chains attached to the 5- and 6-positions of the isoindoline (B1297411) ring exert a profound influence on the properties of both the precursor and the resulting phthalocyanine macrocycle.

Reactivity: While the primary reactivity resides in the 1,3-diimino functional groups, the electron-donating nature of the alkoxy substituents can modulate the electronic properties of the benzene (B151609) ring, which in turn can influence the kinetics of the cyclotetramerization process.

Solubility: Perhaps the most significant effect of the octyloxy substituents is the dramatic enhancement of solubility. Unsubstituted phthalocyanines are notoriously insoluble in most organic solvents due to strong intermolecular π–π stacking interactions between the large, flat macrocycles. jchemrev.com The long, flexible octyloxy chains are bulky and disrupt this co-facial aggregation. nih.gov By creating steric hindrance, they increase the distance between the phthalocyanine cores, weakening the π–π interactions and allowing solvent molecules to solvate the macrocycle, thereby rendering it soluble in a range of common organic solvents like THF, and even hexane (B92381) in some cases. nih.govnih.gov This improved solubility is critical for purification, characterization, and processing for various applications.

Regioselectivity: The placement of the octyloxy groups at the 5,6-positions dictates that the resulting phthalocyanine will be peripherally substituted. The position of substituents (peripheral vs. non-peripheral) has a major impact on the physical properties of the molecule. Peripherally substituted phthalocyanines often exhibit different solubility profiles and aggregation behaviors compared to their non-peripherally substituted (e.g., 4,5-disubstituted) counterparts. nih.gov

Table 1: Effect of Substituents on Phthalocyanine Properties

| Substituent Type | Position | Key Influence | Resulting Property | Source |

|---|---|---|---|---|

| Octyloxy | Peripheral (5,6-) | Steric hindrance from long alkyl chains | Prevents π-π stacking, significantly increases solubility in organic solvents. | nih.govnih.gov |

| tert-Butyl | Peripheral | Bulky groups | Enhances solubility, though multiple isomers can still form. | umich.edu |

| Phenyl | Peripheral | Can be bulky, but planarity matters | Solubility enhancement depends on substitution on the phenyl ring itself (ortho-groups increase solubility). | umich.edu |

| Hexylthio | Non-peripheral (4,5-) | Alkylthio chains | Provides excellent solubility in a wide range of organic solvents, including non-polar ones like hexane. | nih.gov |

| None | N/A | Unhindered planar macrocycle | Strong π-π stacking leads to very low solubility in most solvents. | jchemrev.com |

Examination of Regioselectivity and Isomer Formation in Unsymmetrical Condensations

When a single, symmetrically substituted precursor like 1,3-diimino-5,6-bis(octyloxy)isoindoline undergoes cyclotetramerization, it typically yields a single, symmetrically substituted phthalocyanine product. However, the challenge of regioselectivity arises in unsymmetrical condensations, where two different phthalocyanine precursors are reacted together to form, for example, an A₃B-type phthalocyanine.

Two primary methods are used for such syntheses:

Statistical Condensation: This method involves reacting a mixture of two different precursors (e.g., three parts of precursor A and one part of precursor B) under standard cyclotetramerization conditions. This approach generally leads to a statistical mixture of products, including the desired A₃B phthalocyanine, but also A₄, A₂B₂, AB₃, and B₄ species, which necessitates complex chromatographic separation. nih.gov

Subphthalocyanine (B1262678) Ring Expansion: A more controlled, albeit multi-step, approach involves first synthesizing a subphthalocyanine, a smaller macrocycle containing three isoindoline units, from one precursor. This subphthalocyanine is then reacted with a diiminoisoindoline derivative of the second type (e.g., 1,3-diimino-5,6-bis(octyloxy)isoindoline). This reaction opens the subphthalocyanine ring and inserts the fourth unit, leading selectively to the A₃B phthalocyanine. nih.gov

Even in the synthesis of seemingly simple tetra-substituted phthalocyanines from a single 4-substituted precursor, a mixture of four constitutional isomers can form due to the different possible relative orientations of the substituent-bearing isoindole units. The formation of all four possible isomers has been observed even with bulky trimethylsilyl (B98337) groups, indicating that steric hindrance does not always guarantee the formation of a single isomer. umich.edu

Table 2: Products of Unsymmetrical Condensation (A₃B Type)

| Method | Reactants | Expected Products | Selectivity | Source |

|---|---|---|---|---|

| Statistical Method | 3 parts Precursor A + 1 part Precursor B | Statistical mixture (A₄, A₃B, A₂B₂, AB₃, B₄) | Low; requires extensive purification | nih.gov |

| Subphthalocyanine Ring Expansion | SubPc(A₃) + Diiminoisoindoline(B) | Primarily A₃B | High; more controlled synthesis | nih.gov |

Derivatives and Functional Materials Synthesis Utilizing 1,3 Diimino 5,6 Bis Octyloxy Isoindoline

Phthalocyanine (B1677752) Architectures

The synthesis of symmetrically substituted octaalkoxyphthalocyanines from 1,3-diimino-5,6-bis(octyloxy)isoindoline is a foundational reaction. The process typically involves a template condensation reaction. sigmaaldrich.com For instance, the base-catalyzed macrocyclization of 1,3-diimino-5,6-bis(octyloxy)isoindoline in the presence of a metal salt leads to the formation of the corresponding metallophthalocyanine. A common method employs NaOEt in ethanol, which, although a slower reaction, tends to yield a purer product compared to using sodium pentoxide in pentanol, where transetherification can occur. illinois.edu

These symmetrically substituted phthalocyanines, such as octakis(ethoxy)phthalocyanine (PcOEt), are valuable for their high solubility in organic solvents and their ability to form crystalline structures. illinois.edu This solubility is a direct result of the eight alkoxy groups attached to the periphery of the phthalocyanine core.

Unsymmetrically substituted phthalocyanines, particularly those with a "push-pull" electronic structure, are of significant interest for their potential applications in nonlinear optics. acs.orgnih.gov These molecules are designed with both electron-donating and electron-withdrawing groups, creating a strong dipole moment. nih.gov

The synthesis of these complex molecules can be achieved through statistical condensation methods or, more effectively, via the subphthalocyanine (B1262678) method. acs.org For example, novel non-centrosymmetrically substituted metal-free phthalocyanines have been prepared using 5,6-bis(octyloxy)-1,3-diiminoisoindoline as a key reactant. acs.org

The synthesis of mono- and disubstituted phthalocyanines often involves the mixed condensation of two different 1,3-diiminoisoindoline (B1677754) precursors. yorku.ca While this statistical approach can lead to a mixture of products (A4, A3B, A2B2, AB3, and B4), it is a viable route to obtaining the desired unsymmetrically substituted compounds after purification. researchgate.net For instance, the cross-condensation of 1,3-diiminoisoindoline with a substituted counterpart can yield mono- and disubstituted phthalocyanines. yorku.ca However, achieving high selectivity can be challenging, and scrambling reactions are common. researchgate.net

Another strategy involves the reaction of a subphthalocyanine with a diiminoisoindoline derivative. This method is reported to be more selective in producing A3B-type phthalocyanines. nih.gov

The synthesis of phthalocyanines with specific substitution patterns like A3B and ABAB is a significant synthetic challenge. The statistical condensation of two different phthalonitrile (B49051) or diiminoisoindoline precursors is one approach, though it often results in a statistical mixture of all possible products, necessitating careful chromatographic separation. researchgate.netlookchem.comnih.gov

A more controlled method for synthesizing A3B-type phthalocyanines involves the ring expansion of a subphthalocyanine. nih.gov Reacting a subphthalocyanine (composed of three identical 'A' units) with a different diiminoisoindoline ('B' unit) can selectively yield the A3B phthalocyanine. nih.gov While this method is generally more selective, the formation of other substitution patterns has also been observed. nih.gov

For ABAB type phthalocyanines, a cross-condensation between a 1,3-diiminoisoindoline derivative and an isoindoline-1,3-dithione has been explored. However, this route can also lead to a mixture of all six possible products due to scrambling reactions. researchgate.net

The table below summarizes the different synthetic approaches for unsymmetrically substituted phthalocyanines.

| Substitution Pattern | Synthetic Method | Precursors | Selectivity | Reference |

| Mono- and Disubstituted | Mixed Condensation | Two different 1,3-diiminoisoindolines | Low to moderate, mixture of products | yorku.caresearchgate.net |

| A3B | Statistical Condensation | Two different phthalonitriles/diiminoisoindolines | Low, statistical mixture | lookchem.comnih.gov |

| A3B | Subphthalocyanine Ring Expansion | Subphthalocyanine and a diiminoisoindoline | High | nih.gov |

| ABAB | Cross-condensation | 1,3-diiminoisoindoline and isoindoline-1,3-dithione | Low, scrambling observed | researchgate.net |

1,3-Diimino-5,6-bis(octyloxy)isoindoline is a key reactant for the synthesis of various metallated phthalocyanine complexes. sigmaaldrich.com The metal can be introduced during the cyclotetramerization reaction (template synthesis) or by inserting the metal into a pre-formed metal-free phthalocyanine. dtic.mil

Group VIA Metals: Octaalkoxymetallophthalocyanines of Group VIA metals can be synthesized using this diiminoisoindoline precursor. sigmaaldrich.com

Nickel and Zinc: The synthesis of nickel and zinc phthalocyaninato-triazolehemiporphyrazinato complexes utilizes 1,3-diimino-5,6-bis(octyloxy)isoindoline. sigmaaldrich.com Unsymmetrically substituted zinc and nickel phthalocyanines with push-pull character have also been prepared through zinc or nickel templated cyclotetramerization. nih.govcsic.es

Iron: Iron phthalocyanine derivatives with eight carbazole (B46965) substituents have been synthesized, resulting in paramagnetic, four-coordinate ferrous complexes. chemrxiv.org

Cobalt and Copper: Cobalt and copper can be incorporated into phthalocyanines derived from this precursor. dtic.mil The resulting metallophthalocyanines exhibit strong Q-band absorptions in the 680 nm region. nih.gov

Lutetium: Phthalocyanines can form double-decker complexes with rare-earth metals like lutetium. These can be synthesized directly during cyclotetramerization or by metalating a metal-free phthalocyanine with a lutetium salt. nih.gov

Ruthenium: π-Complexes of metallophthalocyanines have been formed with ruthenium. For example, the addition of [CpRu(MeCN)3]PF6 to octakis(ethoxy)phthalocyanine results in the formation of {CpRu[η6-M(PcOEt)]}PF6, where the ruthenium coordinates to one of the isoindole subunits. illinois.eduresearchgate.net

The table below provides examples of metallated phthalocyanine complexes synthesized using 1,3-diimino-5,6-bis(octyloxy)isoindoline or its derivatives.

| Metal | Complex Type | Synthetic Method | Reference |

| Group VIA | Octaalkoxymetallophthalocyanines | Template Synthesis | sigmaaldrich.com |

| Nickel | Push-pull alkynyl phthalocyanine | Templated cyclotetramerization | nih.govcsic.es |

| Zinc | Push-pull alkynyl phthalocyanine | Templated cyclotetramerization | nih.govcsic.es |

| Iron | Octacarbazole substituted phthalocyanine | Template Synthesis followed by ligand removal | chemrxiv.org |

| Cobalt | Tetrasubstituted phthalocyanine | Template Synthesis | dtic.mil |

| Copper | Tetrasubstituted phthalocyanine | Template Synthesis | dtic.mil |

| Lutetium | Double-decker phthalocyanine | Direct cyclotetramerization or post-metalation | nih.gov |

| Ruthenium | π-Complex | Reaction with [Cp*Ru(MeCN)3]PF6 | illinois.eduresearchgate.net |

Unsymmetrically Substituted Phthalocyanines (e.g., Push-Pull Phthalocyanines)

Related Macrocyclic Compounds

Beyond phthalocyanines, 1,3-diimino-5,6-bis(octyloxy)isoindoline is a precursor for other related macrocyclic compounds. For instance, it is used in the synthesis of nonmetalated triazolephthalocyanine derivatives and in the preparation of nickel and zinc phthalocyaninato-triazolehemiporphyrazinato complexes. sigmaaldrich.com These syntheses highlight the versatility of this diiminoisoindoline in creating a broader family of functional macrocycles.

Nonmetalated Triazolephthalocyanine Derivatives

The synthesis of nonmetalated triazolephthalocyanine derivatives represents a significant advancement in phthalocyanine chemistry, and 1,3-Diimino-5,6-bis(octyloxy)isoindoline is a key precursor in this process. researchgate.netnih.gov These compounds can be prepared through both one-step and stepwise procedures. Spectroscopic analysis of the resulting nonmetalated triazolephthalocyanines reveals a nonaromatic, cross-conjugated 18π-electron system. This is in stark contrast to their metalated counterparts, which exhibit aromatic character. researchgate.net

The general synthetic approach involves the condensation of a substituted diiminoisoindoline, such as 1,3-Diimino-5,6-bis(octyloxy)isoindoline, with other precursors to form the extended macrocyclic framework that incorporates a triazole ring. The presence of the octyloxy substituents enhances the solubility of the final product, facilitating its purification and characterization.

| Derivative Type | Key Synthetic Feature | Resulting Electronic Structure |

| Nonmetalated Triazolephthalocyanine | Condensation with a triazole precursor | Nonaromatic, cross-conjugated 18π-electron system |

Phthalocyaninato-triazolehemiporphyrazinato Complexes

1,3-Diimino-5,6-bis(octyloxy)isoindoline is also instrumental in the preparation of phthalocyaninato-triazolehemiporphyrazinato complexes, particularly with transition metals like nickel and zinc. researchgate.netnih.gov These hybrid structures merge the characteristic features of both phthalocyanines and hemiporphyrazines, linked by a triazole moiety.

The synthesis typically involves a mixed condensation reaction where the substituted diiminoisoindoline is reacted with other phthalonitrile or diiminoisoindoline precursors in the presence of a metal salt (e.g., nickel or zinc chloride). The stoichiometry and reaction conditions can be controlled to favor the formation of the desired asymmetric complex. The octyloxy groups play a crucial role in ensuring the solubility of the final complex, which is essential for its processing and application in various fields.

| Complex Type | Metal Centers | Key Structural Feature |

| Phthalocyaninato-triazolehemiporphyrazinato | Nickel (Ni), Zinc (Zn) | Hybrid macrocycle of phthalocyanine and hemiporphyrazine |

Polymeric and Supramolecular Constructs

The utility of 1,3-Diimino-5,6-bis(octyloxy)isoindoline extends to the creation of larger, more complex phthalocyanine-based systems, including dimeric, trimeric, and other multimeric structures. These constructs are of significant interest due to their unique photophysical and electronic properties, which arise from the interactions between the constituent phthalocyanine units.

Dimeric Phthalocyanines (e.g., Side-by-Side and Cofacially Linked Dimers)

While direct synthesis of dimeric phthalocyanines from 1,3-Diimino-5,6-bis(octyloxy)isoindoline is a subject of ongoing research, the synthesis of similar structures from related precursors provides a clear blueprint for its potential application. For instance, side-by-side iron phthalocyanine dimers have been successfully synthesized. researchgate.net These molecules are considered candidates for molecular quantum cellular automata (QCA) systems. researchgate.net The synthesis of such dimers often involves a statistical condensation of a mixture of phthalonitrile precursors, where one is a simple substituted phthalonitrile and the other is a bis-phthalonitrile designed to act as a linker.

In a hypothetical application, 1,3-Diimino-5,6-bis(octyloxy)isoindoline could be co-condensed with a suitable linking dinitrile to produce side-by-side dimeric structures. The octyloxy groups would impart solubility, a critical factor for the purification and characterization of these large molecules. Similarly, the synthesis of cofacially linked dimers, where two phthalocyanine rings are stacked on top of each other, can be envisioned through the use of appropriate templates or linking chemistry.

| Dimer Type | Potential Synthetic Strategy | Key Feature |

| Side-by-Side | Co-condensation with a linking dinitrile | Two phthalocyanine units linked in the same plane |

| Cofacially Linked | Templated synthesis or use of specific linking groups | Two phthalocyanine units stacked on top of each other |

Trimeric and Other Multimeric Phthalocyanine Systems

The construction of trimeric and other multimeric phthalocyanine systems from 1,3-Diimino-5,6-bis(octyloxy)isoindoline represents a significant synthetic challenge, yet the principles of supramolecular chemistry and covalent synthesis offer viable pathways. The synthesis of such large assemblies would likely rely on a stepwise approach, where pre-functionalized phthalocyanine monomers, derived from the diiminoisoindoline precursor, are coupled together.

For example, a phthalocyanine monomer bearing reactive functional groups could be synthesized from 1,3-Diimino-5,6-bis(octyloxy)isoindoline. These monomers could then be subjected to coupling reactions, such as those used in the formation of dendrimers or polymers, to yield trimeric or higher-order structures. The octyloxy substituents would be essential for maintaining solubility as the molecular weight and complexity of the system increase. The resulting multimeric systems would be expected to exhibit unique electronic and photophysical properties due to the strong electronic coupling between the multiple phthalocyanine chromophores.

| Multimer Type | Potential Synthetic Strategy | Key Feature |

| Trimeric and Higher-Order Systems | Stepwise coupling of functionalized monomers | Multiple phthalocyanine units covalently linked |

Advanced Spectroscopic and Structural Characterization of Derived Systems

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy is a fundamental tool for characterizing phthalocyanine (B1677752) derivatives, providing insights into their electronic structure and aggregation behavior. The spectra are dominated by two main features: the intense Q-band in the visible/near-infrared region and the Soret (or B) band in the near-ultraviolet region.

The electronic absorption spectra of octakis(octyloxy)-substituted phthalocyanines display characteristic absorption bands. The Q-band, arising from the π-π* transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) of the phthalocyanine macrocycle, is particularly sensitive to the central metal ion, solvent, and aggregation state. The Soret band, at higher energy, corresponds to deeper π-π* transitions.

For the metal-free derivative, 2,3,9,10,16,17,23,24-octakis(octyloxy)-29H,31H-phthalocyanine, the Q-band maximum (λmax) is observed around 701 nm. sigmaaldrich.com In the case of its copper(II) complex, Copper(II) 2,3,9,10,16,17,23,24-octakis(octyloxy)-29H,31H-phthalocyanine, the Q-band is slightly blue-shifted to approximately 677 nm. sigmaaldrich.com This shift is typical for the transition from a metal-free to a metallated phthalocyanine. The presence of bulky octyloxy groups enhances the solubility of these compounds in organic solvents and can influence the degree of aggregation, which in turn affects the shape and position of the Q-band. organicchemistrydata.org In dilute solutions where the molecules exist as monomers, a sharp Q-band is typically observed.

The table below summarizes the characteristic UV-Vis absorption maxima for representative octakis(octyloxy)-substituted phthalocyanines.

| Compound | Solvent | Q-Band λmax (nm) | Soret (B) Band λmax (nm) | Reference |

| 2,3,9,10,16,17,23,24-Octakis(octyloxy)-29H,31H-phthalocyanine | Not specified | 701 | Not specified | sigmaaldrich.com |

| Copper(II) 2,3,9,10,16,17,23,24-octakis(octyloxy)-29H,31H-phthalocyanine | Not specified | 677 | Not specified | sigmaaldrich.com |

| Zn[Pc(COOC8H17)8] | Not specified | 684 | 360 | nih.gov |

| Cu[Pc(COOC8H17)8] | Not specified | 675 | 352 | nih.gov |

| H2[Pc(COOC8H17)8] | Not specified | 700, 667, 640, 610 | 348 | nih.gov |

Note: The data for the octyloxycarbonyl derivatives are included for comparative purposes, illustrating the electronic effect of the ester group versus the ether linkage.

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the spectral changes of a molecule as it undergoes oxidation or reduction. This is particularly valuable for phthalocyanines, which can undergo multiple redox processes centered on both the central metal and the macrocyclic ligand.

For peripherally substituted phthalocyanines, such as the octakis(octyloxy) derivatives, the electron-donating nature of the alkoxy groups influences the redox potentials. Studies on related octakis(octyloxycarbonyl)phthalocyanines reveal that the electron-withdrawing nature of the octyloxycarbonyl groups shifts both the first oxidation and the first reduction potentials to more positive values compared to the unsubstituted phthalocyanine. nih.gov Conversely, the electron-releasing octyloxy groups are expected to shift these potentials to more negative values, making the macrocycle easier to oxidize and harder to reduce.

During spectroelectrochemical measurements, the intense Q-band of the neutral phthalocyanine decreases upon oxidation or reduction, with the concomitant appearance of new characteristic bands for the radical cation or anion species in the visible and near-infrared regions. These spectral changes provide definitive evidence for the formation of these redox species and allow for the characterization of their electronic structure.

The aggregation of phthalocyanine molecules, driven by π-π stacking interactions, significantly alters their electronic absorption spectra. This phenomenon is highly dependent on the solvent, concentration, and temperature. The bulky octyloxy chains on the periphery of the phthalocyanine ring are designed to increase solubility and hinder aggregation. However, in poor solvents or at high concentrations, aggregation can still occur. organicchemistrydata.org

Aggregation typically leads to a broadening and either a blue-shift (H-aggregation, for cofacial stacking) or a red-shift (J-aggregation, for slipped cofacial stacking) of the Q-band. The study of these spectral changes as a function of temperature (thermochromism) can provide information on the thermodynamics of the aggregation process. For instance, heating a solution of aggregated phthalocyanines often leads to the dissociation of the aggregates into monomers, resulting in a sharpening and intensification of the Q-band at the monomeric wavelength. This process is generally reversible upon cooling. The choice of solvent plays a critical role; non-polar solvents tend to promote aggregation, while polar, coordinating solvents can interact with the phthalocyanine and favor the monomeric form. researchgate.net

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy provides detailed information about the molecular structure and bonding within the derived phthalocyanine systems.

Infrared (IR) and Raman spectra of octakis(octyloxy)phthalocyanines are complex but reveal characteristic vibrations of the phthalocyanine macrocycle and the peripheral substituents. Key IR bands include those associated with the C-H stretching of the octyloxy chains (around 2850-2960 cm⁻¹), C-O-C stretching of the alkoxy linkage, and the skeletal vibrations of the phthalocyanine core (typically in the 700-1650 cm⁻¹ region). researchgate.netresearchgate.net

Raman spectroscopy is particularly useful for studying the vibrations of the highly symmetric phthalocyanine macrocycle. The Raman spectra of homoleptic bis[2,3,9,10,16,17,23,24-octakis(octyloxy)phthalocyaninato] rare earth complexes have been studied in detail. qut.edu.au The spectra show strong bands related to the isoindole ring and aza (-N=) stretching vibrations in the 1300-1600 cm⁻¹ range. A marker band for the phthalocyanine radical anion, [Pc(OC₈H₁₇)₈]•⁻, is observed between 1502-1528 cm⁻¹. qut.edu.au The frequencies of several key modes, including Pc breathing, pyrrole (B145914) stretching, and isoindole stretchings, are sensitive to the ionic size of the central rare earth metal. qut.edu.au

The table below presents selected vibrational frequencies for a representative octakis(octyloxy)-substituted phthalocyanine derivative.

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Reference |

| C-H stretching (alkyl) | ~2925, ~2854 | Not prominent | researchgate.net |

| Pc radical anion marker band | Not applicable | 1502-1528 | qut.edu.au |

| Isoindole/Aza stretching | ~1610 | 1300-1600 | researchgate.netqut.edu.au |

| C-O-C stretching | ~1270 | Not prominent | researchgate.net |

| Phthalocyanine skeletal | 700-1500 | 500-1800 | researchgate.netqut.edu.au |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of diamagnetic phthalocyanine derivatives in solution.

The ¹H NMR spectra of octakis(octyloxy)-substituted phthalocyanines provide clear evidence for their structure. The spectra of heteroleptic rare earth triple-decker complexes containing the (Pc(OC₈H₁₇)₈) ligand have been reported. researchgate.net The signals for the protons of the octyloxy chains are typically found in the upfield region of the spectrum (approximately 0.8-4.5 ppm). These include the terminal methyl group, the multiple methylene (B1212753) groups of the alkyl chain, and the methylene group attached to the oxygen atom (α-CH₂). The aromatic protons on the phthalocyanine macrocycle appear further downfield. Due to the electron-donating effect of the octyloxy groups, these aromatic protons are expected to be shielded relative to those in unsubstituted phthalocyanines.

A representative ¹H NMR data table for a derived system is provided below.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| Aromatic-H | 7.58-8.43 | m | Not specified | researchgate.net |

| O-CH₂- | ~4.2 | t | Not specified | researchgate.net |

| Methylene chain (-CH₂-)n | 1.2-2.0 | m | Not specified | researchgate.netresearchgate.net |

| Terminal -CH₃ | ~0.9 | t | Not specified | researchgate.net |

Note: The specific chemical shifts can vary depending on the central metal, solvent, and temperature.

Influence of Aggregation on NMR Spectral Resolution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules in solution. However, for planar aromatic macrocycles like phthalocyanines, intermolecular aggregation through π-π stacking is a common phenomenon that can severely impact the quality of NMR spectra. This aggregation leads to the broadening of spectral lines, making detailed structural analysis challenging.

The presence of bulky peripheral substituents, such as the octyloxy groups derived from 1,3-diimino-5,6-bis(octyloxy)isoindoline, plays a crucial role in mitigating this aggregation. By sterically hindering the close approach of the phthalocyanine rings, these substituents can disrupt the π-π stacking interactions. This suppression of aggregation is expected to lead to significantly improved NMR spectral resolution.

Recent studies on cobalt(II) phthalocyanines with bulky peripheral groups have challenged the notion that the paramagnetic nature of the central metal ion is the primary reason for poor NMR resolution. rsc.org Instead, it has been demonstrated that aggregation is the key factor. rsc.org In non-aggregating, peripherally substituted phthalocyanines, well-resolved paramagnetic NMR spectra can be obtained, providing valuable insights into the electronic structure and magnetic properties of the complex. rsc.org

For phthalocyanine derivatives of 1,3-diimino-5,6-bis(octyloxy)isoindoline, variable concentration and temperature NMR studies are instrumental. A decrease in concentration or an increase in temperature generally leads to the disaggregation of stacked species into monomers, resulting in sharper NMR signals. researchgate.net The chemical shift changes observed during these experiments can be used to study the thermodynamics of the aggregation process.

Mass Spectrometry (MALDI-TOF MS, FAB-MS)

Mass spectrometry is an indispensable technique for determining the molecular weight of synthesized phthalocyanine derivatives, confirming their successful formation. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) and Fast Atom Bombardment Mass Spectrometry (FAB-MS) are particularly well-suited for the analysis of these large, often sparingly soluble macrocycles.

In MALDI-TOF MS, the phthalocyanine sample is co-crystallized with a matrix that absorbs the laser energy, facilitating the gentle ionization and desorption of the analyte molecule. This technique is highly effective for obtaining the molecular ion peak of peripherally substituted phthalocyanines, providing clear evidence of their synthesis and purity. researchgate.netnih.gov The choice of matrix can be crucial, as acidic matrices may cause demetalation of metallophthalocyanines. rockefeller.edu

FAB-MS, where the sample is bombarded with a high-energy beam of neutral atoms, is another soft ionization technique that can be used to generate gas-phase ions of phthalocyanine derivatives with minimal fragmentation. Both techniques are capable of providing accurate mass measurements, which are critical for the unambiguous identification of the target compounds.

Table 1: Representative Mass Spectrometry Data for Substituted Phthalocyanines

| Compound Type | Ionization Method | Observed m/z | Reference |

| Peripherally tetra-substituted Zn(II) phthalocyanine | MALDI-TOF MS | [M+H]⁺ | researchgate.net |

| Metal-free and metallophthalocyanines | MALDI-TOF MS | [M]⁺ | researchgate.net |

| Metalloporphyrins and Phthalocyanines | MALDI-TOF MS | M⁺ | rockefeller.edu |

Magnetic Circular Dichroism (MCD) Spectroscopy

Magnetic Circular Dichroism (MCD) spectroscopy, which measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field, is a powerful tool for probing the electronic structure of phthalocyanines. nih.gov The resulting spectra are highly sensitive to the symmetry and electronic degeneracy of the molecule's orbitals.

For metallophthalocyanines derived from 1,3-diimino-5,6-bis(octyloxy)isoindoline, which typically possess D₄h symmetry, the MCD spectra exhibit characteristic A-terms for the Q-band and a series of A- and B-terms in the Soret (or B) band region. nih.gov The Q-band, arising from the HOMO to LUMO transition, typically shows a derivative-shaped signal corresponding to a degenerate excited state. nih.gov

Computational studies based on time-dependent density functional theory (TD-DFT) have been instrumental in interpreting the MCD spectra of phthalocyanine systems. nih.gov These calculations can accurately predict the signs and relative magnitudes of the MCD bands, allowing for a detailed assignment of the electronic transitions. The presence of the octyloxy substituents is not expected to fundamentally alter the characteristic MCD spectral features of the phthalocyanine core but may cause shifts in the band positions.

Electron Paramagnetic Resonance (EPR) Spectroscopy (e.g., Time-Resolved EPR)

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects species with unpaired electrons, making it particularly useful for studying paramagnetic metallophthalocyanines (e.g., containing Cu(II) or Co(II)) or the radical cations and anions of phthalocyanines. The EPR spectrum provides information about the electronic environment of the unpaired electron.

Time-Resolved EPR (TR-EPR) spectroscopy is a more advanced variant of the technique that allows for the study of transient paramagnetic species generated by a pulse of light. dtu.dkd-nb.info This is highly relevant for understanding the photophysical properties of phthalocyanine derivatives, such as those that could be formed from 1,3-diimino-5,6-bis(octyloxy)isoindoline. For instance, TR-EPR can be used to study the excited triplet states of phthalocyanines, which are key intermediates in photodynamic therapy and other photochemical applications.

In a study of a phthalocyaninatosilicon covalently linked to a TEMPO radical, TR-EPR was used to investigate the interactions between the photo-excited phthalocyanine and the radical. nih.gov The results provided insights into the rates of intersystem crossing and the lifetimes of the excited states. nih.gov Similar studies on phthalocyanines with octyloxy substituents could reveal how these peripheral groups influence the dynamics of their excited states.

X-ray Crystallography of Phthalocyanine Derivatives

Single-crystal X-ray diffraction provides the most definitive structural information for a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. Obtaining suitable single crystals of phthalocyanines can be challenging due to their tendency to form poorly ordered aggregates. However, the introduction of bulky peripheral substituents, like the octyloxy groups, can disrupt the crystal packing and in some cases facilitate the growth of high-quality crystals.

The crystal structure of a phthalocyanine derived from 1,3-diimino-5,6-bis(octyloxy)isoindoline would be expected to show the planar phthalocyanine core with the eight octyloxy chains extending outwards. The packing of these molecules in the crystal lattice would be significantly influenced by the van der Waals interactions between the long alkyl chains of the octyloxy groups. aip.org

In the absence of a crystal structure for the specific 5,6-bis(octyloxy) substituted phthalocyanine, data from related structures, such as those of other peripherally substituted phthalocyanines, can provide valuable insights. For example, the crystal structure of a highly fluorinated copper phthalocyanine revealed that bulky substituents can lead to a non-planar, twisted conformation of the phthalocyanine macrocycle. acs.org This demonstrates how peripheral functionalization can be used to control the solid-state architecture of these systems.

Computational Investigations of 1,3 Diimino 5,6 Bis Octyloxy Isoindoline and Derived Systems

Density Functional Theory (DFT) Studies of Electronic and Geometric Structures

Furthermore, DFT is employed to analyze the electronic structure, including the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For related 1,3-diylideneisoindoline systems, DFT calculations have shown that the HOMO is often localized on specific fragments of the molecule, while the LUMO can be more delocalized across the isoindoline (B1297411) core. nih.gov This separation of frontier orbitals is a key factor in determining the molecule's electronic transitions and reactivity. The insights gained from DFT are in good agreement with experimental data from techniques like cyclic voltammetry. nih.gov

A combined experimental and DFT approach has been successfully used to investigate the structural and electronic absorption properties of related oligomers, demonstrating the predictive power of this theoretical method. nih.gov

Table 1: Computed Properties of 1,3-Diimino-5,6-bis(octyloxy)isoindoline

| Property | Value |

| Molecular Weight | 401.6 g/mol |

| Exact Mass | 401.30422750 Da |

| Polar Surface Area | 80.7 Ų |

| Atom Count | 70 |

| Covalently-Bonded Unit Count | 1 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 14 |

| Data sourced from PubChem CID 5244914 nih.gov |

Time-Dependent Density Functional Theory (TD-DFT) for Predicting Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to predict the electronic absorption spectra of molecules. mdpi.comsissa.it This technique builds upon the ground-state electronic structure calculated by DFT to determine the energies and intensities of electronic transitions. mdpi.com For complex organic molecules, TD-DFT can accurately forecast the wavelengths of maximum absorption (λmax) in their UV-Vis spectra. mdpi.com

In studies of related compounds, TD-DFT calculations have been instrumental in understanding the nature of the observed electronic transitions, often characterized as π → π* transitions. nih.gov The accuracy of TD-DFT predictions is often validated by comparing the calculated spectra with experimentally measured ones. For many organic molecules, the difference between theoretical and experimental λmax values can be minimal, demonstrating the reliability of the method. mdpi.com The choice of functional and basis set is critical for achieving high accuracy in TD-DFT calculations. mdpi.com

The combination of DFT and TD-DFT provides a comprehensive understanding of the electronic properties of molecules like 1,3-diimino-5,6-bis(octyloxy)isoindoline, linking their structure to their optical behavior. nih.gov

Molecular Dynamics Simulations for Aggregation Behavior and Solution Properties

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the dynamic behavior of molecules in different environments, such as in solution. nih.gov These simulations can provide atomic-level insights into processes like molecular aggregation, which is crucial for understanding the behavior of certain compounds in solution. nih.gov

For molecules with both hydrophobic and hydrophilic regions, MD simulations can predict how they will self-assemble in an aqueous environment. nih.gov For instance, simulations have shown that some molecules form micelle-like aggregates where hydrophobic groups are packed in the center, and polar groups are exposed to the solvent. nih.gov The amphiphilic nature and planar structure of a molecule can significantly influence its aggregation behavior. nih.gov

MD simulations can also be used to study the structural and dynamic properties of molecules at interfaces, such as the air-water interface. nih.gov By simulating the behavior of multiple molecules over time, researchers can understand how they arrange themselves and interact with each other and the surrounding solvent molecules. This information is valuable for predicting and explaining the bulk properties of solutions containing these molecules. nih.gov While specific MD studies on 1,3-diimino-5,6-bis(octyloxy)isoindoline are not detailed in the provided results, the principles of MD simulations are broadly applicable to understanding its behavior in solution, particularly given its long octyloxy chains which would influence its aggregation tendencies.

Theoretical Approaches for Understanding Nonlinear Optical Properties

Theoretical methods are essential for understanding and predicting the nonlinear optical (NLO) properties of molecules. These properties are of great interest for applications in photonics and optoelectronics. Computational techniques, often based on DFT, can be used to calculate molecular hyperpolarizabilities, which are key parameters determining the NLO response of a material. nih.gov

The "supermolecule" approach is one such computational technique used to estimate the electrical properties of a crystal by considering the polarization effect from the surrounding molecules. nih.gov This method accounts for intermolecular electrostatic interactions and can provide insights into how the crystalline environment influences the NLO properties of the constituent molecules. nih.gov

Charge Transfer and Redox Potential Calculations

Computational methods, particularly DFT, are widely used to study charge transfer phenomena and calculate the redox potentials of molecules. These calculations are crucial for understanding the behavior of molecules in electrochemical systems and for designing new materials for applications such as solar cells and organic electronics.

The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) obtained from DFT calculations are directly related to the ionization potential and electron affinity of a molecule, respectively. These values are fundamental for predicting the ease with which a molecule can be oxidized or reduced.

The formation of charge-transfer (CT) complexes between an electron donor and an electron acceptor can be studied both experimentally and theoretically. mdpi.com DFT calculations can provide insights into the geometry and electronic structure of these complexes. The interaction energies and the nature of the intermolecular interactions can be analyzed to understand the stability of the CT complex. mdpi.com Furthermore, TD-DFT can be used to predict the characteristic absorption bands of CT complexes. mdpi.com

For related systems, the redox properties investigated by cyclic voltammetry have been shown to be in good agreement with DFT and TD-DFT calculations. nih.gov This synergy between experiment and theory provides a robust understanding of the charge transfer and redox properties of these molecules.

Applications and Emerging Technologies of Materials Derived from 1,3 Diimino 5,6 Bis Octyloxy Isoindoline

Optoelectronic and Photonic Devices

The extended π-conjugated system of phthalocyanines derived from 1,3-diimino-5,6-bis(octyloxy)isoindoline gives rise to their remarkable optical and electronic properties. These characteristics are harnessed in the development of a variety of optoelectronic and photonic devices.

Nonlinear Optics (NLO)

Phthalocyanine (B1677752) derivatives are known for their significant third-order nonlinear optical (NLO) properties, which are crucial for applications in optical switching, optical limiting, and all-optical signal processing. The large delocalized π-electron system in these molecules leads to high molecular hyperpolarizabilities.

Research into eight-β-octa-octyloxy-phthalocyanines has demonstrated their promising NLO characteristics. Studies using the Z-scan technique with picosecond laser pulses at 532 nm have revealed large excited-state absorption cross-sections and positive nonlinear refractive cross-sections for both the metal-free and nickel-containing derivatives. researchgate.net The introduction of a nickel ion was found to reduce these values, with the metal-free version exhibiting a lower limiting threshold. researchgate.net

Further investigations into alkyl-substituted phthalocyanines have provided quantitative data on their third-order NLO coefficients. Femtosecond and nanosecond Z-scan studies have determined the nonlinear absorption coefficient and the real and imaginary parts of the third-order nonlinear susceptibility. acrhem.org These findings underscore the potential of these materials in the development of advanced NLO devices.

| Compound | Excitation | Nonlinear Absorption Coefficient (α₂) (cm/GW) | Re[χ⁽³⁾] (esu) | Im[χ⁽³⁾] (esu) |

|---|---|---|---|---|

| Alkyl Phthalocyanine 1 (pc1) | ns | 310 | - | - |

| Alkyl Phthalocyanine 2 (pc2) | ns | 420 | - | - |

| Alkyl Phthalocyanine 1 (pc1) | fs | - | 5.93 × 10⁻¹⁰ | 0.97 × 10⁻¹⁰ |

| Alkyl Phthalocyanine 2 (pc2) | fs | - | 4.59 × 10⁻¹⁰ | 0.71 × 10⁻¹⁰ |

Optical Data Storage

The strong absorption and photochemical stability of phthalocyanine derivatives make them attractive candidates for use in optical data storage media. Organic dyes are utilized in recordable laser discs, where data is written by creating marks with a laser. Phthalocyanines, with their high absorption in the near-infrared region, are particularly suitable for this application. While specific research on octakis(octyloxy)phthalocyanine for optical data storage is not extensively detailed, the general properties of phthalocyanines suggest their potential in this field. researchgate.net

Photoconductors in Xerography

The process of xerography relies on photoconductive materials that can hold an electrostatic charge in the dark and dissipate it upon exposure to light. Phthalocyanines exhibit significant photoconductivity, making them suitable for use as the charge generation layer in photoreceptors for laser printers and copiers. The introduction of soluble side chains like octyloxy groups enhances the processability of these materials, allowing for the fabrication of uniform thin films required for xerographic applications.

Photovoltaic Cells

Phthalocyanines have been extensively studied as light-harvesting materials in organic photovoltaic (OPV) cells due to their strong absorption in the visible and near-infrared regions of the solar spectrum. nih.gov Zinc phthalocyanine (ZnPc) derivatives, in particular, have shown promise in dye-sensitized solar cells (DSSCs) and bulk-heterojunction (BHJ) solar cells. researchgate.netmdpi.com

In a study of a single-junction solar cell utilizing a ZnPc active layer, a power conversion efficiency (PCE) of 1.28% was achieved. mdpi.com The device exhibited a short-circuit current density (Jsc) of 5.01 mA/cm² and an open-circuit voltage (Voc) of 0.55 V. mdpi.com The external quantum efficiency (EQE) spectrum of the device showed peaks corresponding to the absorption of the ZnPc layer. mdpi.com

The performance of phthalocyanine-based solar cells can be further enhanced by modifying the molecular structure and optimizing the device architecture. For instance, the use of various fullerene derivatives as electron acceptors in bulk-heterojunction solar cells with 1,4,8,11,15,18,22,25-octahexylphthalocyanine as the donor has been shown to improve the photovoltaic properties. researchgate.net

| Parameter | Value |

|---|---|

| Power Conversion Efficiency (PCE) | 1.28 ± 0.05% |

| Short-Circuit Current Density (Jsc) | 5.01 × 10⁻³ A/cm² |

| Open-Circuit Voltage (Voc) | 0.55 V |

| Fill Factor (FF) | 0.48 |

Electrochromic Devices

Electrochromic materials exhibit reversible changes in their optical properties upon the application of an electrical potential. Lanthanide bis(phthalocyanine) complexes, including those with octakis(octyloxy) substituents, are well-known for their multi-color electrochromism. acs.org Thin films of these materials can be prepared using techniques like the Langmuir-Blodgett method, allowing for the fabrication of electrochromic devices. acs.org

The color of these films can be switched between different states (e.g., green, blue, red) by controlling the applied voltage. uva.es For instance, spin-coated films of bis[octakis(hexylthio)phthalocyaninato] dysprosium(III) exhibit a redox couple at E₁/₂ = 0.78 V versus SCE. nih.gov Electropolymerized films of octakis diethylamino substituted metallophthalocyanines have also been investigated for their electrochromic properties, showing reversible color changes during oxidation and reduction. researchgate.net

| State | Color | Applied Potential |

|---|---|---|

| Neutral | Green | 0 V |

| Oxidized | Red | Positive Potential |

| Reduced | Blue | Negative Potential |

Catalysis and Electrocatalysis

Metallophthalocyanines are effective catalysts for a variety of chemical reactions, including oxidation, reduction, and electrochemical processes. The catalytic activity is influenced by the central metal ion and the peripheral substituents.

A notable application of materials derived from 1,3-diimino-5,6-bis(octyloxy)isoindoline is in the electrocatalytic reduction of carbon dioxide (CO₂). A highly soluble and sterically hindered cobalt(II) octaalkoxyphthalocyanine, when immobilized on chemically converted graphene, has shown significantly enhanced catalytic activity for the conversion of CO₂ to carbon monoxide (CO). The alkoxy substitutions help to prevent the aggregation of the phthalocyanine molecules on the graphene surface, leading to a higher catalytic efficiency of approximately 5 s⁻¹ at a 480 mV overpotential, with stable performance over 30 hours of electrolysis. researchgate.net

Electrocatalytic Reduction of O2

Metallophthalocyanines (MPcs), which can be synthesized from 1,3-diimino-5,6-bis(octyloxy)isoindoline, are recognized for their rich redox chemistry and potential as stable and effective redox catalysts. Cobalt(II) phthalocyanine (CoPc) derivatives, in particular, are a well-studied class of electrocatalysts. The central cobalt ion in the phthalocyanine macrocycle can form a ternary, octahedral complex with target molecules, facilitating electron transfer processes. researchgate.net

While much research on CoPc derivatives has focused on the reduction of CO2 mdpi.commdpi.com, the fundamental principles of electron transfer at the metal center are applicable to other catalytic processes, including the oxygen reduction reaction (ORR). The catalytic activity is heavily influenced by the substituents on the phthalocyanine periphery. The octyloxy groups derived from the isoindoline (B1297411) precursor enhance the solubility and processability of the catalyst, allowing for the formation of uniform films on electrode surfaces. nih.gov This improved processability helps prevent catalyst aggregation, which can otherwise hinder catalytic activity by blocking active sites. mdpi.com

| Catalyst Type | Central Metal | Key Features for Electrocatalysis |

| Substituted Phthalocyanine | Cobalt (Co) | Rich redox chemistry, forms octahedral complexes, activity influenced by peripheral groups. researchgate.net |

| Substituted Phthalocyanine | Copper (Cu) | Capable of 4-electron reduction of O2 to H2O, kinetics dependent on ligand electronic properties. nih.gov |

Biomedical and Therapeutic Applications

Materials derived from 1,3-diimino-5,6-bis(octyloxy)isoindoline, such as zinc phthalocyanines (ZnPcs), have shown significant promise as photosensitizers for Photodynamic Therapy (PDT). PDT is a therapeutic modality that uses a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS), primarily singlet oxygen, which induce cell death in targeted tissues like tumors. mdpi.com

The effectiveness of a photosensitizer is linked to its ability to absorb light at wavelengths that can penetrate tissue (typically in the 600-800 nm range) and efficiently generate singlet oxygen. Phthalocyanines are advantageous due to their strong absorption in this therapeutic window. nih.gov The incorporation of the two octyloxy chains from the isoindoline precursor significantly enhances the solubility of the resulting phthalocyanine in organic solvents and lipid environments, which is crucial for its formulation and delivery to biological targets. nih.gov